Cas no 1335306-87-0 ((2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine)

(2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine is a chiral indole derivative with potential applications in medicinal chemistry and neuroscience research. Its structural features, including the 5-chloro substitution on the indole ring and the stereospecific (2S)-amine moiety, make it a valuable intermediate for the synthesis of bioactive compounds. The compound’s indole core is known for its role in modulating serotonin-related pathways, suggesting utility in the development of CNS-targeted agents. The chloro substituent enhances lipophilicity and may influence binding affinity. This enantiomerically pure amine is particularly suited for studies requiring precise stereochemical control, offering researchers a well-defined building block for pharmacological investigations.
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine structure
1335306-87-0 structure
Product name:(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
CAS No:1335306-87-0
MF:C11H13ClN2
Molecular Weight:208.687321424484
CID:6404225
PubChem ID:165741154

(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
    • EN300-1993257
    • 1335306-87-0
    • インチ: 1S/C11H13ClN2/c1-7(13)4-10-6-8-5-9(12)2-3-11(8)14-10/h2-3,5-7,14H,4,13H2,1H3/t7-/m0/s1
    • InChIKey: AGPKHZBXNMXYRD-ZETCQYMHSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C[C@H](C)N)N2

計算された属性

  • 精确分子量: 208.0767261g/mol
  • 同位素质量: 208.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 41.8Ų

(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1993257-1g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
1g
$1315.0 2023-09-16
Enamine
EN300-1993257-10g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
10g
$5652.0 2023-09-16
Enamine
EN300-1993257-0.5g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
0.5g
$1262.0 2023-09-16
Enamine
EN300-1993257-0.1g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
0.1g
$1157.0 2023-09-16
Enamine
EN300-1993257-5.0g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
5g
$6140.0 2023-05-31
Enamine
EN300-1993257-5g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
5g
$3812.0 2023-09-16
Enamine
EN300-1993257-0.25g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
0.25g
$1209.0 2023-09-16
Enamine
EN300-1993257-10.0g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
10g
$9105.0 2023-05-31
Enamine
EN300-1993257-0.05g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
0.05g
$1104.0 2023-09-16
Enamine
EN300-1993257-1.0g
(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine
1335306-87-0
1g
$2118.0 2023-05-31

(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine 関連文献

(2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amineに関する追加情報

Overview of (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine (CAS No. 1335306-87-0)

(2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine (CAS No. 1335306-87-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties, including antidepressant, antipsychotic, and anti-inflammatory effects.

The (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine molecule is characterized by a chiral center at the propan-2-amine moiety, which imparts enantiomeric specificity to the compound. This enantiomeric purity is crucial for its biological activity and therapeutic potential. The presence of a 5-chloro substituent on the indole ring further modulates its physicochemical properties and receptor binding affinities.

Recent studies have highlighted the potential of (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine in various therapeutic applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry investigated the compound's activity as a selective serotonin reuptake inhibitor (SSRI). The results showed that (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine exhibited potent SSRI activity, making it a promising candidate for the treatment of depression and anxiety disorders.

In another study, researchers explored the anti-inflammatory properties of (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine could be developed as a potential therapeutic agent for inflammatory diseases.

The pharmacokinetic profile of (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine has also been extensively studied. A 2024 publication in the European Journal of Pharmaceutical Sciences reported that the compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, the compound showed low toxicity in preclinical studies, further supporting its potential for clinical development.

In terms of synthetic methods, several efficient routes have been developed for the preparation of (2S)-1-(5-Chloro-1H-indol-2-yl)propan-2-amine. One notable approach involves the asymmetric synthesis using chiral catalysts, which ensures high enantiomeric purity. This method has been optimized to achieve high yields and scalability, making it suitable for large-scale production.

The structural features of (2S)-1-(5-Chloro-1H-indol-2-y l)propan - 2 - amine also make it an attractive scaffold for medicinal chemistry efforts aimed at developing novel therapeutics. Researchers have explored various modifications to the indole ring and the propan - 2 - amine moiety to enhance potency, selectivity, and pharmacokinetic properties. For example, introducing additional functional groups or altering the substitution pattern on the indole ring can lead to compounds with improved biological activities.

In conclusion, (2S)-1-(5-Chloro - 1 H - indol - 2 - yl)propan - 2 - amine (CAS No. 1335306 - 87 - 0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features, enantiomeric purity, and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its mechanisms of action and optimize its therapeutic applications.

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